molecular formula C16H16FN3O2 B4388268 N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide

N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide

Cat. No. B4388268
M. Wt: 301.31 g/mol
InChI Key: MIQUIHYXUDZHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the biosynthesis of NAD. NAD is an essential cofactor for various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide reduces the intracellular levels of NAD, leading to cellular energy depletion and ultimately cell death.
Biochemical and Physiological Effects:
N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. However, N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide can also have adverse effects on normal cells, leading to cellular energy depletion and potential toxicity.

Advantages and Limitations for Lab Experiments

N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide is a potent and selective inhibitor of NAMPT, making it a valuable tool for studying the role of NAD in cellular processes. However, its potent inhibitory effect can also make it challenging to use in certain experiments, as it can lead to cellular energy depletion and potential toxicity. Additionally, the use of N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide in animal studies requires careful consideration of the potential adverse effects on normal cells.

Future Directions

For research on N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide include exploring its potential therapeutic applications in cancer and inflammation, as well as investigating its effects on other cellular processes that are dependent on NAD. Additionally, the development of more selective and less toxic NAMPT inhibitors could provide valuable tools for studying the role of NAD in cellular processes.

Scientific Research Applications

N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In inflammation, N-{3-[(2-fluorobenzoyl)amino]propyl}nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-14-7-2-1-6-13(14)16(22)20-10-4-9-19-15(21)12-5-3-8-18-11-12/h1-3,5-8,11H,4,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUIHYXUDZHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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